molecular formula C26H29FN6O2 B2752912 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898409-05-7

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2752912
CAS RN: 898409-05-7
M. Wt: 476.556
InChI Key: WRVAWKAEJGZIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29FN6O2 and its molecular weight is 476.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Mycobacterium tuberculosis

A series of novel purine linked piperazine derivatives were synthesized, targeting Mycobacterium tuberculosis. These compounds, including the purine-2,6-dione linked piperazine derivatives, demonstrated promising anti-mycobacterial activity. The study provides a basis for the development of preclinical agents against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment research (Konduri et al., 2020).

Antibacterial Activity from Symbiotic Fungus

Compounds from the diketopiperazines group, derived from the symbiotic fungus Purpureocillium lilacinum, showed narrow-spectrum antibacterial activity against Gram-positive bacteria Bacillus megaterium. This highlights the potential for discovering new natural products with antibacterial properties, derived from symbiotic fungi (Bara et al., 2020).

Antihistaminic Activity

A study on 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones revealed good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential use in antihistaminic research (Pascal et al., 1985).

Serotonin Receptor Affinity and Pharmacological Evaluation

Derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones were evaluated for their affinity for serotonin receptors and exhibited potential psychotropic activity. These findings could contribute to research on psychiatric disorders and the development of new therapeutic agents (Chłoń-Rzepa et al., 2013).

Luminescent Properties and Photo-induced Electron Transfer

Piperazine substituted naphthalimide compounds demonstrated fluorescence quantum yields and photo-induced electron transfer properties, suggesting applications in materials science and photophysical research (Gan et al., 2003).

properties

IUPAC Name

8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN6O2/c1-17-4-5-18(2)20(14-17)16-31-10-12-32(13-11-31)25-28-23-22(24(34)29-26(35)30(23)3)33(25)15-19-6-8-21(27)9-7-19/h4-9,14H,10-13,15-16H2,1-3H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVAWKAEJGZIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=C(C=C5)F)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.